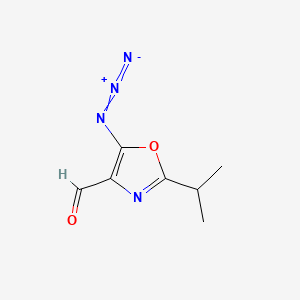
Methyl (Z)-4-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octenoic acid methyl ester, also known as methyl 4-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from 4-octenoic acid and methanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Octenoic acid methyl ester can be synthesized through the esterification of 4-octenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction is as follows:
4-Octenoic acid+MethanolAcid Catalyst4-Octenoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 4-octenoic acid methyl ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-octenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Peracids, mild temperatures.
Major Products Formed
Hydrolysis: 4-Octenoic acid and methanol.
Reduction: 4-Octen-1-ol.
Oxidation: Epoxides or diols.
Applications De Recherche Scientifique
4-Octenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mécanisme D'action
The mechanism of action of 4-octenoic acid methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-octenoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the ester allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacks the double bond.
Methyl 4-methyloctanoate: Similar ester with a methyl group on the fourth carbon.
Methyl 4-decenoate: Similar ester with a longer carbon chain.
Uniqueness
4-Octenoic acid methyl ester is unique due to the presence of the double bond in its structure, which imparts distinct chemical reactivity and properties. This double bond allows for additional reactions such as oxidation and reduction, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
methyl oct-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
SSPBQLGVUAXSMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
